(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
The compound "(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a derivative of 2-cyano-acrylamide linked to a tetrahydrobenzo[b]thiophene moiety. This class of compounds has been explored for various biological activities, including cytotoxic effects against different cancer cell lines .
Synthesis Analysis
The synthesis of related 2-cyano-acrylamide derivatives involves the reaction of tetrahydrobenzo[b]thiophene with appropriate acrylamides. The structures of these compounds are typically confirmed using spectral tools such as UV-Vis, IR, (1)H NMR, and sometimes EPR for metal complexes . An example of a similar synthesis is the preparation of alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are generated from a Gewald three-component reaction and can undergo dehydrogenation to yield the desired products .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a tetrahydrobenzo[b]thiophene core, which is a common feature in this class of molecules. The core is functionalized with various substituents that can influence the molecule's binding affinity and biological activity. Molecular docking studies are often performed to predict the interaction of these molecules with biological targets, such as the active site of proteins like STAT1 .
Chemical Reactions Analysis
The chemical reactivity of the tetrahydrobenzo[b]thiophene derivatives includes their ability to form complexes with metal ions, as seen in the synthesis of Co(II), Cu(II), and Zn(II) complexes . Additionally, reactions with arylidenemalononitriles, acetylenic esters, and ketones have been reported to yield various heterocyclic compounds, indicating the versatility of these molecules in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of the cyano group and the acrylamide moiety contributes to the molecule's polarity and potential for hydrogen bonding, which can affect solubility and reactivity. The thermal and magnetic properties of metal complexes derived from these molecules have been characterized, providing insight into their stability and potential applications .
Scientific Research Applications
Heterocyclic Synthesis
This compound is involved in the synthesis of heterocyclic compounds, which are crucial for pharmaceuticals and materials science. For instance, research demonstrates its utility in generating various nitrogen-containing heterocycles, including pyrazoles, isoxazoles, and pyrimidines, through reactions with nitrogen nucleophiles. Such compounds are foundational in developing drugs with potential therapeutic applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Anti-rheumatic Potential
The structural analogs of this compound have shown significant antimicrobial and anti-rheumatic effects. A study explored the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, revealing notable antioxidant, analgesic, and anti-rheumatic properties (Sherif & Hosny, 2014).
Cytotoxicity Studies
Research into derivatives of this compound includes assessing their cytotoxic activities against cancer cells. For example, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been studied for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their potential in cancer treatment (Hassan, Hafez, & Osman, 2014).
Antimicrobial Dye Precursors
The compound's framework has been utilized to develop novel antimicrobial dye precursors. A study detailed the synthesis of polyfunctionalized acyclic and heterocyclic dyes based on this compound, demonstrating significant antibacterial and antifungal activities. These findings suggest applications in dyeing and textile finishing with added antimicrobial properties (Shams, Mohareb, Helal, & Mahmoud, 2011).
Structural and Spectral Studies
Further research has been focused on the structural determination of related compounds through spectroscopic methods, contributing to our understanding of their chemical behavior and potential applications in designing more effective molecules for various purposes (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
properties
IUPAC Name |
2-[[(E)-2-cyano-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O3S/c27-14-17(25(32)29-26-22(24(28)31)18-8-4-5-9-21(18)34-26)12-15-10-11-20-19(13-15)23(33-30-20)16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9H2,(H2,28,31)(H,29,32)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRPEIAQJXYURD-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)/C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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